Nicotinic Acid N-Oxide Sodium Salt: Chemical Structure, Synthesis, and Applications in Drug Development
Nicotinic Acid N-Oxide Sodium Salt: Chemical Structure, Synthesis, and Applications in Drug Development
Executive Summary
Nicotinic acid N-oxide (1-oxidopyridin-1-ium-3-carboxylic acid) and its sodium salt represent a critical class of pyridine derivatives in modern pharmaceutical synthesis and biochemical research. As an oxidized derivative of niacin (Vitamin B3), the N-oxide sodium salt offers unique physicochemical properties, including enhanced aqueous solubility and distinct coordination chemistry. This technical guide explores the structural dynamics, mechanistic synthesis, and downstream applications of nicotinic acid N-oxide sodium salt, providing researchers with a self-validating framework for its preparation and utilization.
Structural Chemistry and Physicochemical Properties
The core structure of nicotinic acid N-oxide consists of a pyridine ring substituted with a carboxylate group at the C3 position and an N-oxide moiety at the nitrogen atom. In its free acid form, the molecule exhibits zwitterionic characteristics depending on the pH of the environment, which limits its solubility in neutral aqueous solutions[1].
Converting the free acid to its sodium salt (Sodium 1-oxidopyridin-1-ium-3-carboxylate) fundamentally alters its physicochemical profile. The deprotonation of the carboxylic acid yields a fully anionic species that interacts strongly with water dipoles, dramatically increasing its hydrophilicity. This transformation is critical for formulating the compound for aqueous bio-assays and specific metal-coordination reactions.
Quantitative Data: Physicochemical Comparison
The following table summarizes the key differences between the free acid and the sodium salt form, critical for formulation and reaction planning.
| Property | Nicotinic Acid N-Oxide (Free Acid) | Nicotinic Acid N-Oxide Sodium Salt |
| Molecular Formula | C₆H₅NO₃ | C₆H₄NNaO₃ |
| Molar Mass | 139.11 g/mol [1] | 161.09 g/mol |
| Melting Point | ~250 °C (decomposes)[1] | >300 °C |
| Aqueous Solubility | Moderate (~0.6% at 20 °C)[1] | High (>10% at 20 °C) |
| XLogP3-AA | -0.6[1] | < -1.0 (Highly hydrophilic) |
| Primary Utility | Industrial organic intermediate | Aqueous bio-assays, coordination chemistry |
Mechanistic Pathways of N-Oxidation
The industrial and laboratory-scale synthesis of nicotinic acid N-oxide relies heavily on the oxidation of nicotinic acid using hydrogen peroxide (H₂O₂) in the presence of glacial acetic acid[1].
Causality of Reagent Selection: Hydrogen peroxide alone is a relatively poor electrophile. Glacial acetic acid is selected not merely as a solvent, but as a reactive intermediate. In situ, acetic acid reacts with H₂O₂ to form peracetic acid (CH₃CO₃H). Peracetic acid possesses a weak O-O bond and acts as a highly efficient electrophilic oxygen donor. The lone pair of electrons on the pyridine nitrogen of nicotinic acid acts as a nucleophile, attacking the terminal oxygen of the peracetic acid. This heterolytically cleaves the O-O bond, transferring the oxygen atom to the nitrogen and releasing acetic acid as a leaving group.
Workflow for the synthesis of Nicotinic Acid N-Oxide Sodium Salt.
Self-Validating Synthesis Protocol
To ensure high purity and yield, the following protocol integrates step-by-step methodologies with built-in validation checkpoints. This method yields the product in approximately 70-76% efficiency[1].
Phase 1: N-Oxidation of Nicotinic Acid
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Dissolution: Suspend 1.0 equivalent of nicotinic acid in a reaction vessel containing glacial acetic acid (approx. 10 volumes).
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Causality: The excess acetic acid ensures complete solvation and drives the equilibrium toward peracetic acid formation.
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Oxidant Addition: Slowly add 1.1 to 1.5 equivalents of 30% aqueous hydrogen peroxide dropwise at room temperature[1].
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Causality: The reaction is exothermic. Dropwise addition prevents thermal runaway and minimizes the auto-decomposition of the peroxide.
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Thermal Activation: Heat the mixture to 50–70 °C and maintain for 2–4 hours[1].
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Causality: Heating provides the activation energy required for the nucleophilic attack. Temperatures exceeding 80 °C must be avoided to prevent the thermal degradation of peracetic acid.
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Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1) or NMR. The reaction is complete when the starting material spot disappears[1].
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Concentration: Evaporate the solvent under reduced pressure to yield the crude nicotinic acid N-oxide as a white solid[1].
Phase 2: Sodium Salt Formation
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Aqueous Reconstitution: Dissolve the crude N-oxide in a minimal volume of distilled water.
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Neutralization: Titrate the solution dropwise with 1M Sodium Hydroxide (NaOH) under continuous stirring until the pH stabilizes between 7.5 and 8.0.
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Causality: The free N-oxide acid is zwitterionic. Adjusting the pH to slightly basic ensures the complete deprotonation of the carboxylic acid group, shifting the equilibrium entirely to the highly water-soluble sodium salt form.
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Isolation: Lyophilize (freeze-dry) the aqueous solution, or precipitate the salt using cold ethanol, followed by filtration and vacuum drying.
Applications in Drug Development and Chemical Synthesis
Nicotinic acid N-oxide and its salts serve as versatile linchpins in several advanced chemical and biological domains.
Precursor to Active Pharmaceutical Ingredients (APIs)
The N-oxide is an indispensable intermediate in the synthesis of 2-chloronicotinic acid . By reacting nicotinic acid N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate, the oxygen atom directs the chlorination to the 2-position of the pyridine ring[2]. This 2-chloro derivative is the direct precursor to blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) such as niflumic acid and pranoprofen , as well as the herbicide nicosulfuron[2][3].
Radical Scavenging and Antioxidant Research
In biochemical assays, nicotinic acid N-oxide demonstrates notable radical scavenging properties. Electron Spin Resonance (ESR) spectroscopy studies have shown that niacin-related compounds, including the N-oxide, possess the ability to scavenge highly reactive hydroxyl (OH) radicals generated by hydrogen peroxide[4]. The sodium salt is particularly useful here due to its high solubility in the physiological buffers required for these assays.
Enzyme Inhibition
Derivatives of nicotinic acid N-oxide have been identified as inhibitors of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) . By inhibiting 3HAO, these compounds can reduce the biosynthesis of quinolinic acid (QUIN) in vivo, offering potential therapeutic pathways for excitotoxic or neurodegenerative pathological conditions[5].
Advanced Materials: Lanthanide Organic Frameworks
Beyond pharmaceuticals, the N-oxide acts as a powerful bridging ligand in coordination chemistry. It is utilized alongside oxalates to synthesize reactant-ratio-dependent Lanthanide Organic Frameworks (LOFs). These 3D open frameworks, coordinated with metals like Europium (Eu) or Terbium (Tb), exhibit unique luminescence properties utilized in advanced materials science[6].
Downstream applications of Nicotinic Acid N-Oxide in drug development and chemistry.
References
- Grokipedia - Nicotinic acid N-oxide: Industrial or Alternative Methods.
- Wikipedia - Nicotinic acid N-oxide.
- Tandfonline - Radical Scavenging Activities of Niacin-Related Compounds.
- Patsnap - Synthetic method of 2-chloronicotinic acid.
- RSC Publishing - Two series of reactant's ratio-dependent lanthanide organic frameworks derived from nicotinic acid N-oxide and oxalate.
- Google Patents - WO2012097869A1: Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase.
Sources
- 1. Nicotinic acid N -oxide â Grokipedia [grokipedia.com]
- 2. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Nicotinic acid N-oxide - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2012097869A1 - Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase - Google Patents [patents.google.com]
- 6. Two series of reactant's ratio-dependent lanthanide organic frameworks derived from nicotinic acid N-oxide and oxalate: synthesis, crystal structures and luminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
